molecular formula C10H10BrNO3 B14094917 7-Bromo-6-methoxy-4-methyl-2H-1,4-benzoxazin-3(4H)-one

7-Bromo-6-methoxy-4-methyl-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B14094917
M. Wt: 272.09 g/mol
InChI Key: MKYRDJLIVLLBCP-UHFFFAOYSA-N
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Description

7-Bromo-6-methoxy-4-methyl-2H-1,4-benzoxazin-3(4H)-one is a synthetic organic compound belonging to the benzoxazine family. Benzoxazines are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-6-methoxy-4-methyl-2H-1,4-benzoxazin-3(4H)-one typically involves the bromination of a precursor benzoxazine compound. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as acetic acid or dichloromethane. The methoxy and methyl groups are introduced through alkylation reactions using appropriate alkylating agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and alkylation reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 7-Bromo-6-methoxy-4-methyl-2H-1,4-benzoxazin-3(4H)-one would depend on its specific biological target. It may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-2H-1,4-benzoxazin-3(4H)-one: Lacks the bromine and methyl groups.

    7-Bromo-2H-1,4-benzoxazin-3(4H)-one: Lacks the methoxy and methyl groups.

    4-Methyl-2H-1,4-benzoxazin-3(4H)-one: Lacks the bromine and methoxy groups.

Uniqueness

7-Bromo-6-methoxy-4-methyl-2H-1,4-benzoxazin-3(4H)-one is unique due to the presence of the bromine, methoxy, and methyl groups, which may confer specific chemical and biological properties not found in other benzoxazine derivatives.

Properties

Molecular Formula

C10H10BrNO3

Molecular Weight

272.09 g/mol

IUPAC Name

7-bromo-6-methoxy-4-methyl-1,4-benzoxazin-3-one

InChI

InChI=1S/C10H10BrNO3/c1-12-7-4-8(14-2)6(11)3-9(7)15-5-10(12)13/h3-4H,5H2,1-2H3

InChI Key

MKYRDJLIVLLBCP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)COC2=CC(=C(C=C21)OC)Br

Origin of Product

United States

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